Ethanone, 1-[4-(methylthio)-1-naphthalenyl]-
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Overview
Description
Ethanone, 1-[4-(methylthio)-1-naphthalenyl]- is an organic compound with the molecular formula C13H12OS It is characterized by the presence of a naphthalene ring substituted with a methylthio group and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(methylthio)-1-naphthalenyl]- typically involves the reaction of 1-naphthaldehyde with methylthiol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to yield the desired product.
Industrial Production Methods
Industrial production of Ethanone, 1-[4-(methylthio)-1-naphthalenyl]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-(methylthio)-1-naphthalenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Ethanone, 1-[4-(methylthio)-1-naphthalenyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-(methylthio)-1-naphthalenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the methylthio group and the naphthalene ring allows for specific interactions with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-[4-(methylthio)phenyl]-: Similar structure but with a phenyl ring instead of a naphthalene ring.
Ethanone, 1-(4-methylphenyl)-: Contains a methyl group instead of a methylthio group.
Uniqueness
Ethanone, 1-[4-(methylthio)-1-naphthalenyl]- is unique due to the combination of the naphthalene ring and the methylthio group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
95332-91-5 |
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Molecular Formula |
C13H12OS |
Molecular Weight |
216.30 g/mol |
IUPAC Name |
1-(4-methylsulfanylnaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C13H12OS/c1-9(14)10-7-8-13(15-2)12-6-4-3-5-11(10)12/h3-8H,1-2H3 |
InChI Key |
VWFGDINNJQQFAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C2=CC=CC=C21)SC |
Origin of Product |
United States |
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